2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone
CAS No.:
Cat. No.: VC13439490
Molecular Formula: C8H4F4O2
Molecular Weight: 208.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H4F4O2 |
---|---|
Molecular Weight | 208.11 g/mol |
IUPAC Name | 2,2,2-trifluoro-1-(3-fluoro-4-hydroxyphenyl)ethanone |
Standard InChI | InChI=1S/C8H4F4O2/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3,13H |
Standard InChI Key | MKAKZXHOKCUZMN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)C(F)(F)F)F)O |
Canonical SMILES | C1=CC(=C(C=C1C(=O)C(F)(F)F)F)O |
Introduction
Synthesis and Industrial Production
Synthetic Routes
While direct synthesis protocols for this compound are scarce, analogous trifluoroacetophenones are typically prepared via Friedel-Crafts acylation or Grignard reactions. A plausible route involves:
-
Electrophilic Acylation: Reacting 3-fluoro-4-hydroxybenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
-
Purification: Isolation via column chromatography or recrystallization from ethanol to achieve >95% purity .
Industrial-scale production likely employs continuous flow reactors to enhance yield and safety, as described in patents for related trifluoroethanones .
Challenges in Synthesis
-
Regioselectivity: Competing substitution patterns may arise due to the hydroxyl group’s directing effects .
-
Stability: The hydroxyl group necessitates protective strategies (e.g., silylation) during reactions to prevent oxidation .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but miscible with polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethanol . Its stability under ambient conditions is moderate, with decomposition observed at temperatures >150°C .
Spectroscopic Data
-
Infrared (IR) Spectroscopy: Expected peaks include a strong C=O stretch at ~1,700 cm⁻¹ and C-F vibrations at 1,100–1,250 cm⁻¹ .
-
Mass Spectrometry: Predicted molecular ion peak at m/z 208.01 (M⁺) .
Biological Activity and Applications
Industrial Applications
-
Chemical Intermediate: Used in synthesizing fluorinated polymers and agrochemicals due to its electron-deficient aromatic ring .
-
Materials Science: Incorporated into liquid crystals and OLED materials for enhanced thermal stability .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume